molecular formula C18H22O2 B2967157 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde CAS No. 231963-91-0

3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde

Cat. No.: B2967157
CAS No.: 231963-91-0
M. Wt: 270.372
InChI Key: OWOMHMMDYAHLEY-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde (CAS 231963-91-0) is a high-value chemical building block recognized for its role in pharmaceutical research and development. This compound features a lipophilic adamantane moiety, a pharmacophore known to enhance bioavailability and therapeutic efficiency in drug molecules . It is supplied as an off-white to pale yellow crystalline solid with a molecular formula of C18H22O2 and a molecular weight of 270.37 g/mol . Its primary research application is as a key synthetic intermediate in the development of novel therapeutic agents. Recent scientific studies highlight its use in the synthesis of thiosemicarbazone derivatives that function as potent and selective inhibitors of aldose reductase (ALR2) . These inhibitors are investigated for the treatment of diabetic complications such as neuropathy, nephropathy, and retinopathy, with one derivative (3c) demonstrating significant inhibitory activity (IC50 1.42 μM) . The adamantyl group is integral to this bioactivity. Furthermore, the compound serves as a precursor for other adamantane-containing structures, like dihydropyrimidines, which are explored for anticancer properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It should be stored in a cool, dry place between 2-8°C under an inert atmosphere . Researchers should handle with care, noting safety classifications which include hazard statements for skin and eye irritation (H315, H319) and acute toxicity if swallowed (H302) .

Properties

IUPAC Name

3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-11-2-15(10-19)17(20)16(3-11)18-7-12-4-13(8-18)6-14(5-12)9-18/h2-3,10,12-14,20H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOMHMMDYAHLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C23CC4CC(C2)CC(C4)C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde typically involves the introduction of the adamantyl group into a benzaldehyde derivative. One common method is the Friedel-Crafts alkylation of 2-hydroxy-5-methylbenzaldehyde with 1-adamantyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products

    Oxidation: 3-(1-Adamantyl)-2-hydroxy-5-methylbenzoic acid.

    Reduction: 3-(1-Adamantyl)-2-hydroxy-5-methylbenzyl alcohol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

  • ** synthesis** The compound 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde is a precursor used in the synthesis of more complex molecules. For instance, it is a key intermediate in the creation of FI ligands, which are used in the development of Tantalum phenoxy-imine compounds, with applications for selective ethylene polymerization catalysts .
  • Aldose Reductase Inhibitors
    2-hydroxy-5-methylbenzaldehyde is used to synthesize thiosemicarbazone derivatives, which are being researched as potential selective inhibitors of aldose reductase (ALR2) . Overexpression of aldose reductase is associated with diabetic complications .
    • Inhibitor development: Researchers have developed thiosemicarbazone derivatives based on 2-hydroxy-5-methylbenzaldehyde as selective ALR2 inhibitors with antioxidant and antiglycation potential .
    • Enzyme inhibition: Studies have shown that specific compounds, such as 3c , exhibit strong and selective inhibition of ALR2 (IC50 1.42 μM) along with antioxidant and antiglycative properties .
    • Molecular docking: Molecular docking studies and molecular dynamics simulations are used to assess binding interactions of these inhibitors with the ALR2 active site .

Related Compounds and Their Applications

Although the search results do not detail specific applications for this compound, they do provide information on related compounds and their uses, which can offer insight into potential applications:

  • 2-Hydroxy-5-methylbenzaldehyde: This compound is used in the synthesis of organotin(IV) complexes with N(4)-methylthiosemicarbazone derivatives, which are studied for their cytotoxic activity .

Safety and Hazard Information

Based on available safety information for similar compounds, 2-hydroxy-5-methylbenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . The GHS (Globally Harmonized System) hazard codes include H315, H319, and H335, indicating these potential health hazards .

Precautionary measures include :

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  • P264: Wash skin thoroughly after handling.
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.
  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde depends on its application. In medicinal chemistry, the adamantyl group enhances the compound’s ability to interact with biological membranes, improving its pharmacokinetic properties. The hydroxy and aldehyde groups can form hydrogen bonds and interact with various molecular targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Aldehyde vs. Ester Derivatives

Methyl 5-(1-Adamantyl)-2-hydroxybenzoate
  • Structure : Replaces the aldehyde group (-CHO) with a methyl ester (-COOCH₃).
  • Synthesis : Derived from salicylic acid derivatives via esterification.
  • Properties : Increased hydrolytic stability compared to the aldehyde derivative, but reduced electrophilicity limits its use in condensation reactions.
  • Applications : Primarily explored in materials science due to its stability .
Parameter 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde Methyl 5-(1-Adamantyl)-2-hydroxybenzoate
Molecular Formula C₁₈H₂₂O₂ C₁₉H₂₄O₃
Functional Group Aldehyde (-CHO) Ester (-COOCH₃)
Key Reactivity Electrophilic aldehyde for Schiff base formation Stable ester for polymerization
Applications Catalysis, intermediate for heterocycles Polymer additives, coatings

Substituent Variations: Halogenated Analogues

3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde
  • Structure : Replaces the adamantyl group with a chloromethyl (-CH₂Cl) substituent.
  • Properties : Higher polarity and reactivity due to the electronegative chlorine atom.
  • Hazards : Classified as a respiratory irritant (WGK 3) with stringent handling requirements .
  • Applications : Intermediate in agrochemical synthesis.
Parameter This compound 3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde
Molecular Weight ~270.37 g/mol 184.62 g/mol
Key Substituent Adamantyl (bulky, lipophilic) Chloromethyl (polar, reactive)
Stability High thermal stability Light-sensitive, prone to hydrolysis
Safety Profile Low acute toxicity Requires PPE (N95 mask, gloves)

Adamantyl-Containing Derivatives in Catalysis

Adamantyl-Substituted Chromium(III) Complexes
  • Relation : this compound serves as a precursor for chromium(III) complexes.
  • Function : The adamantyl group enhances steric shielding, improving enantioselectivity in hetero-Diels-Alder reactions .
  • Performance: Superior to non-adamantyl analogues in asymmetric catalysis due to rigid geometry.

Pharmacologically Active Analogues

Adapalene Derivatives
  • Structure : 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid (adapalene).
  • Comparison : While lacking the aldehyde/hydroxyl motif, the adamantyl group in adapalene enhances receptor binding affinity in dermatological applications .
  • Key Difference : Adapalene’s carboxylic acid group enables salt formation for topical gels, unlike the aldehyde derivative.

Data Table: Comparative Overview of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
This compound C₁₈H₂₂O₂ 270.37 Aldehyde, hydroxyl Catalysis, heterocycle synthesis
Methyl 5-(1-adamantyl)-2-hydroxybenzoate C₁₉H₂₄O₃ 300.39 Ester, hydroxyl Polymer science
3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde C₉H₉ClO₂ 184.62 Aldehyde, chloromethyl Agrochemical intermediates
Adamantyl-substituted chromium(III) complex Variable ~500–600 Metal center, adamantyl Enantioselective catalysis

Biological Activity

3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde is a compound that combines an adamantyl group with a hydroxybenzaldehyde moiety, endowing it with unique chemical properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

  • Chemical Formula : C12_{12}H14_{14}O2_2
  • Molecular Weight : 202.24 g/mol
  • Structural Features :
    • The adamantyl group contributes to lipophilicity and influences membrane interactions.
    • The hydroxy and aldehyde groups enable hydrogen bonding, facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways through:

  • Interaction with Biological Membranes : The adamantyl group enhances the compound's ability to penetrate lipid membranes, potentially affecting membrane-associated processes.
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes, notably aldose reductase (ALR2), which is implicated in diabetic complications.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown:

  • Free Radical Scavenging Activity : The compound demonstrated a free radical scavenging activity of approximately 65.67% at certain concentrations, indicating its potential to mitigate oxidative stress .

Antiglycation Potential

The compound has also been evaluated for its antiglycation properties, which are crucial in the context of diabetes management:

  • Inhibition of Advanced Glycation End Products (AGEs) : It exhibited around 66.40% inhibition in the formation of AGEs, suggesting a protective role against diabetic complications .

Enzyme Inhibition Studies

A detailed analysis of enzyme inhibition revealed that:

  • Selective Inhibition of ALR2 : The compound showed an IC50_{50} value of 1.42 μM for ALR2, indicating strong selective inhibition compared to other isoforms .

Case Studies

  • Molecular Docking Studies :
    • Docking simulations indicated that this compound interacts favorably with the active site of ALR2, suggesting potential therapeutic applications in treating diabetic complications .
  • ADME Properties :
    • In silico evaluations predicted favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles for the compound, enhancing its candidacy as a drug candidate .

Data Summary

Biological ActivityMeasurementResult
Free Radical Scavenging% Inhibition65.67%
Antiglycation Activity% Inhibition66.40%
ALR2 IC50_{50}μM1.42 μM

Q & A

Q. What are the established synthetic routes for 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde?

The compound is synthesized via two primary routes:

  • Adamantylation of phenolic precursors : Reaction of 2-(1-Adamantyl)-4-methylphenol with urotropin (hexamethylenetetramine) under acidic conditions to introduce the aldehyde group .
  • Schiff base formation : Condensation of 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde with amines or aryl amines (e.g., 2,4-dichloroaniline) in ethanol under reflux, followed by crystallization . Key validation : Successful synthesis is confirmed via 1H^1H- and 13C^{13}C-NMR to verify adamantyl integration and aldehyde functionality .

Q. How is this compound characterized structurally?

  • X-ray crystallography : Resolve intramolecular hydrogen bonding (e.g., O–H···N interactions in Schiff base derivatives) and confirm tautomeric forms (phenol-imine vs. keto-amine) .
  • Spectroscopy :
  • 1H^1H-NMR: Peaks at δ 9.8–10.2 ppm confirm the aldehyde proton. Adamantyl protons appear as broad singlets (δ 1.6–2.2 ppm) .
  • 13C^{13}C-NMR: Adamantyl carbons resonate at δ 28–40 ppm; aldehyde carbon at δ 190–200 ppm .
    • Thermal analysis : Melting points (e.g., 128–130°C for intermediates) ensure purity .

Advanced Research Questions

Q. How can tautomeric equilibria in Schiff base derivatives of this compound be analyzed?

The compound’s Schiff bases exhibit phenol-imine (N···H–O) and keto-amine (N–H···O) tautomerism.

  • Crystallography : X-ray structures reveal bond lengths (e.g., C=O ~1.35 Å, C=N ~1.27 Å) favoring the phenol-imine form due to strong intramolecular hydrogen bonds (O–H···N, ~2.5 Å) .
  • UV-Vis and IR spectroscopy : Monitor tautomer shifts via absorption bands (e.g., π→π* transitions at ~300 nm) and O–H stretching frequencies (3200–3500 cm1^{-1}) . Application : Tautomer stability impacts ligand design for metal coordination (e.g., chromium complexes in asymmetric catalysis) .

Q. What strategies optimize ligand design for metal complexes using this compound?

The adamantyl group enhances steric bulk and thermal stability in coordination chemistry.

  • Functionalization : Introduce chelating groups (e.g., hydroxypyridine, thiols) via nucleophilic substitution or condensation reactions .
  • Coordination studies :
  • Example : Adamantyl-substituted chromium(III) complexes catalyze asymmetric Diels-Alder reactions. Key parameters include ligand-to-metal ratio (1:1–1:3) and solvent polarity (e.g., dichloromethane vs. THF) .
  • Characterization : Use magnetic susceptibility, EPR, and cyclic voltammetry to assess metal-ligand interactions .

Q. How can computational methods resolve contradictions in crystallographic data for adamantyl-containing derivatives?

Discrepancies in bond angles or hydrogen bonding motifs arise from steric hindrance of the adamantyl group.

  • Density Functional Theory (DFT) : Compare experimental (X-ray) and computed geometries to validate intramolecular interactions (e.g., S(6) hydrogen-bonding motifs) .
  • Molecular dynamics : Simulate tautomeric equilibria under varying temperatures to predict dominant forms . Software : SHELX suites refine crystal structures, while Gaussian or ORCA optimize electronic configurations .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates

PrecursorReaction ConditionProduct YieldKey CharacterizationReference
2-(1-Adamantyl)-4-methylphenolUrotropin, H2_2SO4_4, reflux75–85%1H^1H-NMR, MP: 128–130°C
2-Hydroxy-5-methyl-1,3-benzenedicarboxaldehyde2,4-Dichloroaniline, ethanol, reflux79%X-ray, IR

Q. Table 2: Tautomeric Analysis of Schiff Base Derivatives

ParameterPhenol-Imine FormKeto-Amine Form
C=O Bond Length1.354–1.360 Å1.280–1.290 Å
C=N Bond Length1.270–1.275 Å1.320–1.330 Å
O–H···N Distance2.50–2.55 Å2.70–2.80 Å
Dominant ConditionCrystalline state, low polarityHigh polarity, elevated temperature

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